2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide
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Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles, for example, N-methylpyrrole, C4H4NCH3 .
Synthesis Analysis
The synthesis of pyrrole-based compounds often involves the Paal-Knorr Synthesis, which is a reaction that generates either furans, pyrroles, or thiophenes from 1,4-diketones . Another method involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
Pyrrole is a planar molecule. The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a cyclically conjugated system that confers aromaticity to the molecule .Chemical Reactions Analysis
Pyrrole is known to undergo electrophilic substitution reactions, similar to other aromatic compounds. The alpha position (or 2-position) is the most reactive site. Pyrrole can also be trichloroacetylated, and then substituted with chloro, bromo, or iodo groups .Physical and Chemical Properties Analysis
Pyrrole is a colorless volatile liquid at room temperature. It has a strong, somewhat fruity odor, and is slightly soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-7(10)9(13)12-6-4-8-3-2-5-11-8/h2-3,5,7,11H,4,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZDFYFUDWXHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CN1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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